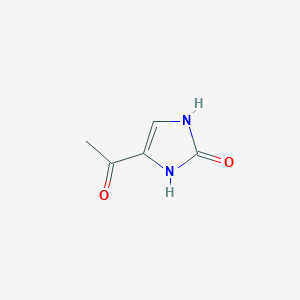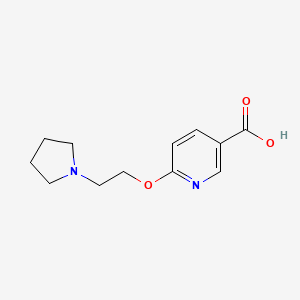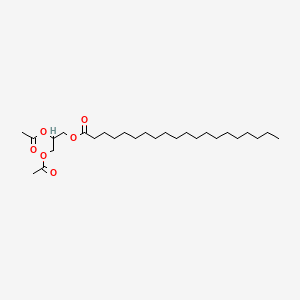
2-Methoxy-2,3-dihydro-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-2,3-dihydro-1,3-benzothiazole is a sulfur-containing heterocyclic compound. It belongs to the class of benzothiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The compound features a benzene ring fused to a thiazole ring, with a methoxy group attached to the second carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-2,3-dihydro-1,3-benzothiazole can be achieved through several methods. One common approach involves the condensation of 2-aminobenzenethiol with methoxyacetaldehyde under acidic conditions . The reaction typically proceeds as follows:
Condensation Reaction: 2-aminobenzenethiol reacts with methoxyacetaldehyde in the presence of an acid catalyst.
Cyclization: The intermediate formed undergoes cyclization to yield this compound.
Industrial Production Methods: Industrial production of this compound often employs eco-friendly methods to minimize environmental impact. Techniques such as microwave irradiation and one-pot multicomponent reactions are used to enhance yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxy-2,3-dihydro-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding thiol or amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Halogenated benzothiazole derivatives.
Applications De Recherche Scientifique
2-Methoxy-2,3-dihydro-1,3-benzothiazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methoxy-2,3-dihydro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2-Methoxy-2,3-dihydro-1,3-benzothiazole can be compared with other benzothiazole derivatives:
Similar Compounds:
Uniqueness: this compound stands out due to its specific methoxy group, which imparts unique chemical properties and biological activities compared to other benzothiazole derivatives.
Propriétés
Numéro CAS |
503564-47-4 |
|---|---|
Formule moléculaire |
C8H9NOS |
Poids moléculaire |
167.23 g/mol |
Nom IUPAC |
2-methoxy-2,3-dihydro-1,3-benzothiazole |
InChI |
InChI=1S/C8H9NOS/c1-10-8-9-6-4-2-3-5-7(6)11-8/h2-5,8-9H,1H3 |
Clé InChI |
CBAQHSHWYSXTGK-UHFFFAOYSA-N |
SMILES canonique |
COC1NC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13965164.png)

![Benzyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13965174.png)
![6-Benzyl-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13965180.png)








![4-[(E)-(Hydrazinylmethylidene)amino]-N-(pyridin-4-yl)benzamide](/img/structure/B13965242.png)
![1-(4-Aminobenzoyl)-7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one](/img/structure/B13965248.png)
